molecular formula C11H16O4 B6211466 3-(methoxycarbonyl)spiro[3.4]octane-1-carboxylic acid, Mixture of diastereomers CAS No. 2703780-15-6

3-(methoxycarbonyl)spiro[3.4]octane-1-carboxylic acid, Mixture of diastereomers

Cat. No.: B6211466
CAS No.: 2703780-15-6
M. Wt: 212.2
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Description

3-(methoxycarbonyl)spiro[34]octane-1-carboxylic acid, Mixture of diastereomers, is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxycarbonyl)spiro[3.4]octane-1-carboxylic acid typically involves the formation of the spirocyclic structure through a series of reactions. One common method is the Michael addition followed by cyclization. For instance, starting from 3-methylene oxindoles, an enantioselective Michael addition catalyzed by a thiourea-cinchona alkaloid derived catalyst can be employed, followed by a one-pot Mannich/lactamization to afford the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(methoxycarbonyl)spiro[3.4]octane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols.

Scientific Research Applications

3-(methoxycarbonyl)spiro[3.4]octane-1-carboxylic acid has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 3-(methoxycarbonyl)spiro[3.4]octane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[3.4]octane-1,3-dicarboxylic acid, 1-methyl ester
  • Spiro[3.4]octane-1,3-dicarboxylic acid

Uniqueness

Compared to similar compounds, 3-(methoxycarbonyl)spiro[3.4]octane-1-carboxylic acid stands out due to its specific functional groups, which confer unique reactivity and binding properties. The presence of both methoxycarbonyl and carboxylic acid groups allows for diverse chemical modifications and interactions, making it a versatile compound in various applications.

Properties

CAS No.

2703780-15-6

Molecular Formula

C11H16O4

Molecular Weight

212.2

Purity

95

Origin of Product

United States

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